molecular formula C14H8Cl2N2O2 B2827540 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone CAS No. 477864-73-6

2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Cat. No.: B2827540
CAS No.: 477864-73-6
M. Wt: 307.13
InChI Key: AFZGQCTYSNEGLI-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities . The 2,4-dichlorophenyl component is a chlorinated derivative of phenol, which is a white solid that is mildly acidic .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 2,4-dichlorophenol, a component of this compound, is a white solid with a phenolic odor .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor and Anticonvulsant Activities

Research has shown that quinazolinone derivatives exhibit significant biological activities. One compound, R115777, demonstrated potent antitumor effects in vivo, with its structural roots tracing back to ketoconazole and retinoic acid catabolism programs, highlighting the relevance of quinazolinones in cancer research (Venet, End, & Angibaud, 2003). Additionally, certain 2-substituted 3-aryl-4(3H)-quinazolinones have shown promising anticonvulsant activities, further emphasizing the compound's significance in developing treatments for neurological disorders (Wolfe et al., 1990).

Antimicrobial and Antioxidant Properties

Quinazolinone peptides have been synthesized and evaluated for their antimicrobial potential, indicating the role of these compounds in combating microbial resistance (Kapoor et al., 2017). Furthermore, 2-substituted quinazolin-4(3H)-ones have been studied for their antioxidant properties, with findings suggesting the necessity of specific substituents for exhibiting potent antioxidant activity, which could contribute to managing oxidative stress-related conditions (Mravljak et al., 2021).

Chemical Sensing and Material Science

Chemical Sensing for Iron Ions

A fluorescent chemical sensor based on a quinazolinone derivative has been developed for Fe3+ detection. This sensor operates through blocking the excited state intramolecular proton transfer (ESIPT) reactions, showcasing quinazolinones' potential in environmental monitoring and analytical chemistry applications (Zhang et al., 2007).

Corrosion Inhibition

Protection of Metals

Quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies indicate that such compounds can form protective layers on metal surfaces, reducing corrosion rates. This application is significant in industrial processes where corrosion resistance is crucial for maintaining the integrity and longevity of metal components (Errahmany et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, many quinazolinone derivatives have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(19)18(13)20/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZGQCTYSNEGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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